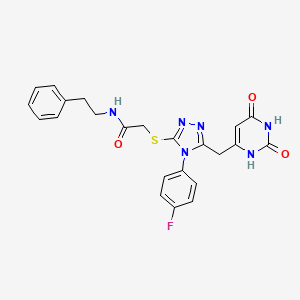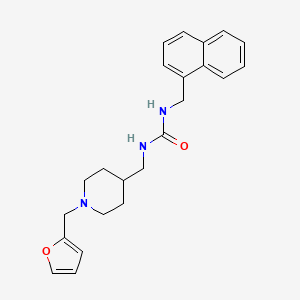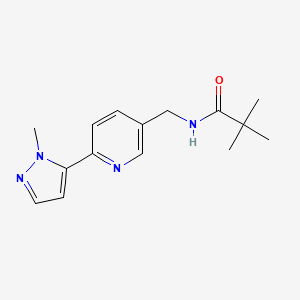
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a naphthalene moiety, and a chlorothiophene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Naphthalene Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene group to the piperidine ring.
Attachment of the Chlorothiophene Sulfonyl Group: This can be achieved through sulfonylation reactions, where a chlorothiophene derivative is reacted with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-((5-bromothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
1-((5-methylthiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide is unique due to the presence of the chlorothiophene moiety, which can impart specific chemical and biological properties. The combination of the piperidine ring, naphthalene group, and sulfonyl functionality also contributes to its distinct characteristics.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-naphthalen-1-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-18-11-12-19(27-18)28(25,26)23-13-4-3-10-17(23)20(24)22-16-9-5-7-14-6-1-2-8-15(14)16/h1-2,5-9,11-12,17H,3-4,10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXVRBJOBXYMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2614716.png)
![N-(4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2614718.png)



![2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide](/img/structure/B2614722.png)




![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2614734.png)
![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2614735.png)
